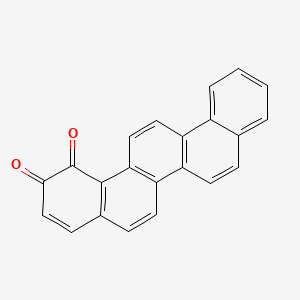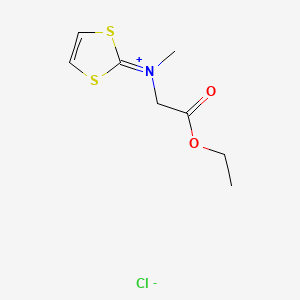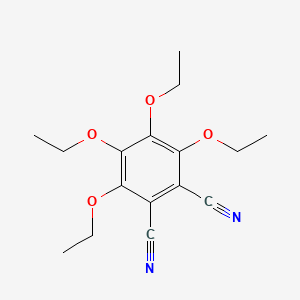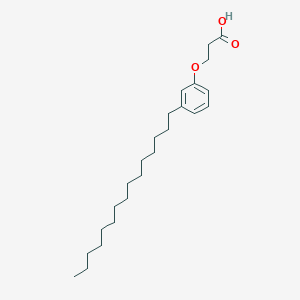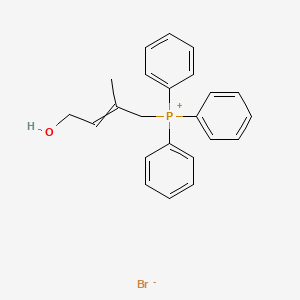
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound that features a unique combination of a hydroxyalkenyl group and a triphenylphosphonium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method includes the use of (4-Hydroxy-2-methylbut-2-en-1-yl) bromide as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of the corresponding substituted phosphonium salt.
科学研究应用
Chemistry
In chemistry, (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is used as a reagent in organic synthesis. It can act as a precursor for the synthesis of various phosphonium salts and other organophosphorus compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Phosphonium salts are known to accumulate in mitochondria, making them useful tools for studying mitochondrial function and targeting drugs to mitochondria.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to target mitochondria makes it a candidate for the development of drugs aimed at treating mitochondrial diseases and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, catalysts, and other advanced materials.
作用机制
The mechanism of action of (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to cross mitochondrial membranes and accumulate within the organelle. Once inside, it can interact with mitochondrial proteins and enzymes, potentially affecting cellular respiration and energy production.
相似化合物的比较
Similar Compounds
(4-Hydroxy-3-methylbut-2-en-1-yl)diphosphate: Another compound with a similar hydroxyalkenyl group but different functional groups.
Triphenylphosphine: A simpler phosphonium compound without the hydroxyalkenyl group.
(4-Hydroxy-2-methylbut-2-en-1-yl)triphenylphosphonium chloride: A similar compound with a chloride ion instead of bromide.
Uniqueness
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to the presence of both a hydroxyalkenyl group and a triphenylphosphonium moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
111724-05-1 |
|---|---|
分子式 |
C23H24BrOP |
分子量 |
427.3 g/mol |
IUPAC 名称 |
(4-hydroxy-2-methylbut-2-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H24OP.BrH/c1-20(17-18-24)19-25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-17,24H,18-19H2,1H3;1H/q+1;/p-1 |
InChI 键 |
OKOWDMKXFOMNNG-UHFFFAOYSA-M |
规范 SMILES |
CC(=CCO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
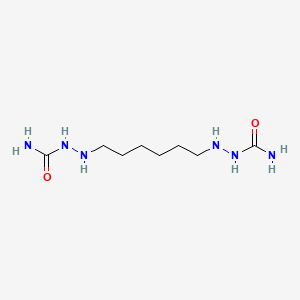

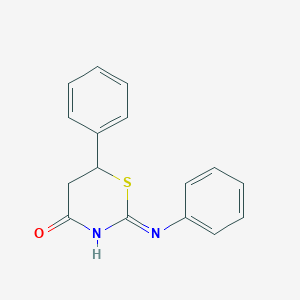
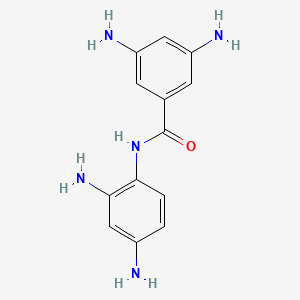
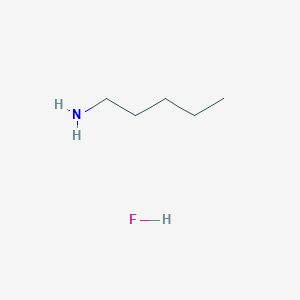
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
